molecular formula C18H16Br2N2O5 B11551446 methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11551446
M. Wt: 500.1 g/mol
InChI Key: MHBBKLQTPCAGIQ-ZVBGSRNCSA-N
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Description

Methyl 4-[(E)-{[2-(2,4-dibromo-6-methoxyphenoxy)acetamido]imino}methyl]benzoate is a complex organic compound characterized by its unique structure, which includes dibromo and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[2-(2,4-dibromo-6-methoxyphenoxy)acetamido]imino}methyl]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the phenoxyacetamide intermediate: This step involves the reaction of 2,4-dibromo-6-methoxyphenol with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid. This intermediate is then converted to its corresponding amide by reacting with ammonia or an amine.

    Condensation reaction: The phenoxyacetamide intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to form the imine intermediate.

    Esterification: The final step involves the esterification of the imine intermediate with methanol in the presence of a strong acid catalyst to yield methyl 4-[(E)-{[2-(2,4-dibromo-6-methoxyphenoxy)acetamido]imino}methyl]benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[2-(2,4-dibromo-6-methoxyphenoxy)acetamido]imino}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dibromo substituents make this compound susceptible to nucleophilic substitution reactions, where nucleophiles such as thiols or amines can replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

Methyl 4-[(E)-{[2-(2,4-dibromo-6-methoxyphenoxy)acetamido]imino}methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[2-(2,4-dibromo-6-methoxyphenoxy)acetamido]imino}methyl]benzoate involves its interaction with specific molecular targets. The dibromo and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-{[2-(2,4-dichloro-6-methoxyphenoxy)acetamido]imino}methyl]benzoate
  • Methyl 4-[(E)-{[2-(2,4-difluoro-6-methoxyphenoxy)acetamido]imino}methyl]benzoate

Uniqueness

Methyl 4-[(E)-{[2-(2,4-dibromo-6-methoxyphenoxy)acetamido]imino}methyl]benzoate is unique due to the presence of dibromo substituents, which impart distinct chemical and biological properties. These substituents enhance its reactivity and potential biological activity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C18H16Br2N2O5

Molecular Weight

500.1 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H16Br2N2O5/c1-25-15-8-13(19)7-14(20)17(15)27-10-16(23)22-21-9-11-3-5-12(6-4-11)18(24)26-2/h3-9H,10H2,1-2H3,(H,22,23)/b21-9+

InChI Key

MHBBKLQTPCAGIQ-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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